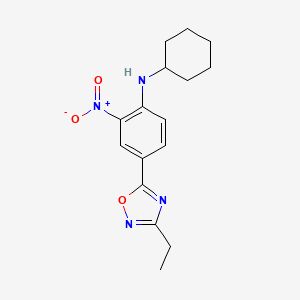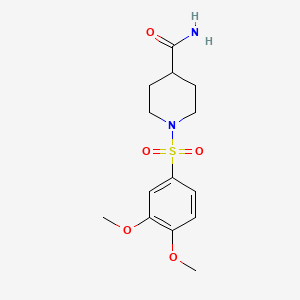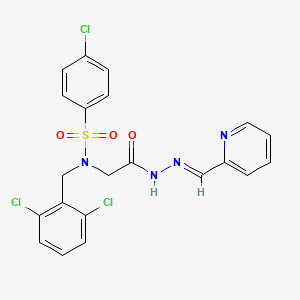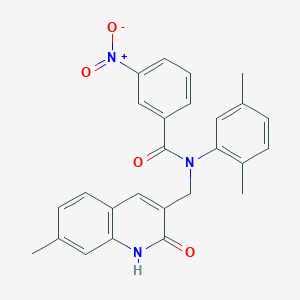
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is not fully understood. However, it has been proposed that 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide may inhibit the activity of certain enzymes involved in tumor growth and proliferation. Additionally, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit antitumor activity in various cancer cell lines. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit low toxicity towards normal cells, suggesting that it may have a favorable therapeutic index. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has also been shown to exhibit interesting optical properties, making it a potential candidate for optical imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is its potential as a building block for the synthesis of novel materials and nanoparticles. Additionally, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for anticancer drug development. However, one of the limitations of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is its relatively low solubility in water, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide research. One potential direction is the development of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide-based anticancer drugs. Additionally, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide may be used as a template for the synthesis of novel nanoparticles with potential applications in drug delivery and imaging. Furthermore, the optical properties of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide may be further explored for potential applications in optical sensing and imaging.
Synthesemethoden
The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide involves the reaction of 2-(2-bromophenoxy)-N-(p-tolyl)acetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The resulting product is purified by column chromatography to obtain pure 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit antitumor activity and has been proposed as a potential anticancer agent. In materials science, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been used as a building block for the synthesis of novel polymers and has been shown to exhibit interesting optical properties. In nanotechnology, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been used as a template for the synthesis of nanoparticles and has been shown to exhibit excellent stability and biocompatibility.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)24-21(27)15-28-20-10-6-5-9-19(20)23-25-22(26-29-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUPTNDLUUCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)


